molecular formula C14H10Cl2O5S B2746378 4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate CAS No. 522624-50-6

4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate

Cat. No.: B2746378
CAS No.: 522624-50-6
M. Wt: 361.19
InChI Key: YRAFYFGIKPQTEB-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate is an organic compound with the molecular formula C14H10Cl2O5S and a molecular weight of 361.2 g/mol . This compound is characterized by the presence of a formyl group, a methoxy group, and a sulfonate group attached to a dichlorobenzene ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate typically involves the reaction of 4-formyl-2-methoxyphenol with 3,4-dichlorobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

    Sulfonation: The sulfonate group can participate in sulfonation reactions, forming sulfonamides or sulfonate esters.

Scientific Research Applications

4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy and sulfonate groups can also participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate can be compared with similar compounds such as:

    4-Formyl-2-methoxyphenyl 4-chlorobenzene-1-sulfonate: This compound has a similar structure but with only one chlorine atom on the benzene ring.

    4-Formyl-2-methoxyphenyl 3,5-dichlorobenzene-1-sulfonate: This compound has the chlorine atoms in different positions on the benzene ring.

    4-Formyl-2-methoxyphenyl 3,4-dibromobenzene-1-sulfonate: This compound has bromine atoms instead of chlorine atoms on the benzene ring.

These similar compounds may exhibit different reactivity and binding properties due to the variations in their halogen substituents.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 3,4-dichlorobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O5S/c1-20-14-6-9(8-17)2-5-13(14)21-22(18,19)10-3-4-11(15)12(16)7-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAFYFGIKPQTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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